5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine - 106307-45-3

5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine

Catalog Number: EVT-1606522
CAS Number: 106307-45-3
Molecular Formula: C9H9N3O3S
Molecular Weight: 239.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-substituted-1,3,4-oxadiazol-2-amine derivatives belong to a class of heterocyclic compounds characterized by a 1,3,4-oxadiazole ring substituted at the 2nd position with an amine group and at the 5th position with various functional groups. These compounds have garnered significant interest in scientific research due to their diverse biological activities, making them valuable building blocks for drug discovery and development. [, , , ]

Synthesis Analysis
  • Formation of the hydrazide: Starting from a carboxylic acid derivative, typically an ester, reaction with hydrazine hydrate yields the corresponding hydrazide. [, , , , ]
  • Cyclization to oxadiazole: The hydrazide undergoes cyclization in the presence of reagents like carbon disulfide and a base like potassium hydroxide, leading to the formation of the 1,3,4-oxadiazole ring with a thione substituent at the 2nd position. [, , , ]
  • Conversion to 2-amino-oxadiazole: The thione group is then converted to an amine group using various methods, such as alkylation followed by reaction with ammonia or hydrazine. [, ]
  • Further modifications: Depending on the desired 5th position substituent, further chemical transformations can be performed on the 2-amino-1,3,4-oxadiazole core. [, ]
Molecular Structure Analysis
  • N-acylation: The amine group at the 2nd position can be readily acylated using acid chlorides or anhydrides, providing access to a diverse range of N-acyl derivatives. [, , , , , ]
  • Alkylation: The nitrogen atom of the amine group can also be alkylated using alkyl halides or other alkylating agents. [, ]
Mechanism of Action
  • Enzyme inhibition: Some derivatives have shown potent inhibitory activity against enzymes like acetylcholinesterase, butyrylcholinesterase, urease, and alkaline phosphatase. [, , , ]
  • Antioxidant activity: Certain derivatives exhibit radical scavenging properties, suggesting their potential as antioxidants. [, ]
  • Interaction with specific receptors or proteins: Some derivatives have been investigated for their interaction with specific biological targets, such as the NMDA receptor, CRAC channels, and Maxi-K channels. [, , ]
Physical and Chemical Properties Analysis

For instance, the introduction of polar functional groups can enhance water solubility, while lipophilic groups can improve membrane permeability. [] Additionally, certain structural features can impact the compound's stability under various conditions.

Applications
  • Medicinal chemistry: As mentioned earlier, these compounds have demonstrated promising biological activities, making them attractive candidates for drug discovery. They have been investigated for their potential as anticonvulsant, antimicrobial, anti-inflammatory, antioxidant, and anticancer agents. [, , , , , , ]
  • Materials science: Some derivatives have shown potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Their electronic properties and charge transport capabilities make them suitable for such applications. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It exhibits potent anti-inflammatory activity in vitro and in vivo, with a significantly improved therapeutic index compared to earlier PDE4 inhibitors like rolipram. []
  • Relevance: EPPA-1, like the target compound, belongs to the 1,3,4-oxadiazole class. Both compounds share the core oxadiazole ring, highlighting the importance of this heterocycle in medicinal chemistry, particularly in the context of PDE4 inhibition. []

5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound is an energetic material precursor characterized by its crystal structure and thermal properties. It exhibits intermolecular hydrogen bonding and π-interactions, contributing to its stability and energetic properties. []
  • Relevance: This compound shares the 1,3,4-oxadiazol-2-amine core structure with 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine. The presence of a substituted methyl group at the 5-position of the oxadiazole ring is another common structural feature. []

5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial and antioxidant activities. Some derivatives, particularly those with halogen substituents, showed promising activity against bacteria, fungi, and free radicals. []
  • Relevance: These compounds, along with the target compound, belong to the 5-substituted-1,3,4-oxadiazol-2-amine class. The diversity of substituents at the 5-position emphasizes the potential for structural modification to achieve desired biological activities. []

N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine

  • Compound Description: This series of oxadiazole analogues was synthesized and evaluated for antiproliferative and antimicrobial activity. Some compounds showed promising anticancer activity against various cancer cell lines, with some also demonstrating antibacterial and antifungal properties. []
  • Relevance: These compounds share a common structural motif with 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine: a methylene linker connecting the oxadiazole ring to another aromatic system. This structural similarity suggests a potential for shared biological activities. []

5-((styrylsulfonyl)methyl)-1,3,4-oxadiazol/thiadiazol-2-amine derivatives

  • Compound Description: This class of compounds was investigated for their antioxidant and anti-inflammatory activities. Some derivatives, particularly those with specific amide substituents, showed significant antioxidant activity, even surpassing ascorbic acid in some assays. []
  • Relevance: Similar to 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, these compounds feature a sulfonylmethyl group at the 5-position of the oxadiazole ring. This shared structural element suggests a potential for similar biological activities, particularly in the context of antioxidant and anti-inflammatory effects. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride

  • Compound Description: This heterocyclic 1,3,4-oxadiazole derivative is nearly planar, exhibiting intramolecular hydrogen bonds that stabilize its structure. The compound was synthesized from a thiosemicarbazide precursor via a cyclization reaction catalyzed by metal salts. []
  • Relevance: This compound and 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine belong to the N-phenyl-5-substituted-1,3,4-oxadiazol-2-amine class of compounds. The presence of the N-phenyl group and the variations in the 5-position substituent highlight the potential for tailoring the properties of these molecules. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole-containing compound, characterized by single-crystal X-ray diffraction and NMR, is considered a promising target due to its unique structure and potential biological activity. [, ]
  • Relevance: This compound highlights the broader context of using 1,3,4-oxadiazole as a building block for more complex heterocyclic systems. While not directly analogous to 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, it demonstrates the versatility of the oxadiazole core in medicinal chemistry. [, ]

N‐Phenyl‐5‐[(2‐phenylbenzimidazol‐1‐yl)methyl]‐1,3,4‐oxadiazol‐2‐amines

  • Compound Description: This series of compounds, designed with an oxadiazole ring, was synthesized and evaluated for their antioxidant and radical scavenging properties. They showed promising results in various in vitro assays, indicating their potential as therapeutic agents. []
  • Relevance: This series demonstrates the modification of the oxadiazole core with a phenylbenzimidazole substituent, linked via a methylene bridge, similar to the phenylsulfonylmethyl group in the target compound. This structural similarity suggests that modifying the substituent at the methylene linker could be a strategy for modulating biological activity. []
  • Compound Description: These derivatives were synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. The study found promising results, particularly against liver cancer. []
  • Relevance: The synthesis of these derivatives highlights the importance of the N-{[5-(aryl)-1,3,4-oxadiazol-2-yl]methyl}amine scaffold, which is also present in 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine. The presence of the 2,4-dichlorophenyl group in these derivatives suggests that halogenated aryl substituents at this position could contribute to anticancer activity. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2- yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: These novel bi-heterocycles, containing both 1,3-thiazole and 1,3,4-oxadiazole moieties, were synthesized and evaluated as potential therapeutic agents for Alzheimer's disease and diabetes. Several compounds showed promising inhibitory activity against enzymes relevant to these diseases. []
  • Relevance: While structurally distinct from the target compound, these bi-heterocycles demonstrate the incorporation of 1,3,4-oxadiazole into larger frameworks to explore new biological activities. This approach highlights the potential of combining oxadiazole with other pharmacophores to develop novel therapeutic agents. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: This series of bi-heterocyclic propanamides was synthesized and demonstrated potent inhibitory activity against the enzyme urease, which is implicated in various pathological conditions. Notably, these compounds showed low cytotoxicity, suggesting a favorable safety profile. []
  • Relevance: These propanamides share the 5-substituted-1,3,4-oxadiazol-2-yl core with the target compound. The presence of a sulfur linker in these compounds, as opposed to the sulfonylmethyl linker in 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, highlights the potential for exploring different linker chemistries to modulate biological activity. []

5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound serves as a versatile intermediate for synthesizing diverse oxadiazole derivatives. Its reactions with various electrophiles, including acid chlorides, isocyanates, and mercapto derivatives, led to the preparation of a library of compounds with potential biological activities. [, ]
  • Relevance: This compound highlights the structural similarity of replacing the sulfonyl group in the target compound with a methylene group. This comparison emphasizes the significance of the methylene linker in connecting the oxadiazole ring to other aromatic systems, potentially influencing the overall physicochemical and biological properties of the molecule. [, ]

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant activity. Several compounds showed promising activity in the maximal electroshock seizure (MES) test, with some exhibiting potency at lower doses compared to the standard drug phenytoin. []
  • Relevance: These compounds, while structurally distinct from 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, highlight the use of the 1,3,4-oxadiazole motif in developing anticonvulsant agents. The presence of a chromenone moiety in these compounds, a known pharmacophore in medicinal chemistry, suggests the potential for exploring hybrid molecules combining oxadiazole with other biologically relevant groups. []

N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

  • Compound Description: This compound was synthesized using a CoII-catalyzed method and characterized by its crystal structure. It features a symmetric N⋯H+⋯N unit. []
  • Relevance: This compound, similar to the target compound, exemplifies an N-aryl-5-substituted-1,3,4-oxadiazol-2-amine structure. The variations in the N-aryl substituent (4-methoxyphenyl vs. phenyl) and the 5-position substituent (pyridin-4-yl vs. (phenylsulfonyl)methyl) emphasize the diversity possible within this class of compounds. []

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

  • Compound Description: This compound was synthesized as a cyclized oxadiazole derivative. Its crystal structure revealed π–π stacking interactions and N—H...N hydrogen bonds. []
  • Relevance: This compound and the target compound are both N-phenyl-5-substituted-1,3,4-oxadiazol-2-amines. The difference lies in the 5-position substituent, where this compound features a chlorophenylisoxazole group. []

Methyl 2-(5-((Quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate

  • Compound Description: This compound, synthesized and characterized by X-ray diffraction and spectroscopic methods, was further investigated using quantum mechanical calculations to understand its molecular structure and properties. []
  • Relevance: Although structurally different from the target compound, this example further exemplifies the use of the 1,3,4-oxadiazole core in conjunction with various substituents and linkers. This approach highlights the broad applicability of this heterocyclic motif in medicinal chemistry. []

N‐(5‐(alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide analogues

  • Compound Description: This series of compounds was designed and synthesized as potential alkaline phosphatase inhibitors. Biological evaluation revealed promising inhibitory activity, supported by molecular docking studies. []

2-{5-[(1H-1,2,4-Triazol-1-yl)meth­yl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichloro­phen­yl)ethanone

  • Compound Description: This compound, synthesized by reacting a 1,3,4-oxadiazole-2-thiol derivative with a substituted phenacyl bromide, was characterized by its crystal structure, revealing the spatial arrangement of its molecular components. []
  • Relevance: Though structurally distinct from the target compound, this example further demonstrates the utility of 1,3,4-oxadiazole as a building block for diverse chemical entities. The presence of a triazole ring and a dichlorophenyl group highlights the possibility of incorporating various pharmacophores into oxadiazole-based molecules. []

5-aryl-2-[(alpha-chloro-alpha-phenylacetyl/alpha-bromopropionyl)amino]- 1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

  • Compound Description: These series of compounds were synthesized and tested for their antibacterial activity against a panel of bacterial strains. Many of the compounds exhibited significant activity, particularly against Staphylococcus aureus. []
  • Relevance: These compounds demonstrate the incorporation of the 5-aryl-1,3,4-oxadiazol-2-amine core into different heterocyclic systems, similar to the target compound. This approach highlights the versatility of this core structure in designing molecules with potential antibacterial properties. []

N'-substituted-2-(5-((2,4-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetohydrazides

  • Compound Description: This series of compounds, bearing multiple functional groups, including ether, 1,3,4-oxadiazole, thioether, hydrazone, and azomethine moieties, was synthesized and evaluated for antibacterial and lipoxygenase inhibitory activities. []
  • Relevance: This series showcases the potential of incorporating a 1,3,4-oxadiazole ring into more complex structures with diverse functionalities, similar to the target compound. The presence of a thioether linker, in contrast to the sulfonylmethyl linker in 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, offers insights into the structure-activity relationship concerning these biological activities. []

5-(2-Methyl­furan-3-yl)-N-phenyl-1,3,4-oxa­diazol-2-amine

  • Compound Description: This compound, a cyclized oxadiazole derivative, was characterized by its crystal structure, revealing a three-dimensional network formed through intermolecular interactions. []
  • Relevance: This compound highlights the structural diversity possible within the N-phenyl-5-substituted-1,3,4-oxadiazol-2-amine class, with a methylfuran group at the 5-position, compared to the phenylsulfonylmethyl group in the target compound. This comparison emphasizes the influence of substituent variations on the molecular packing and solid-state properties. []

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

  • Compound Description: This series of compounds was designed and synthesized as potential anticonvulsant agents. Pharmacological evaluation using the maximal electroshock (MES) seizure model identified several potent compounds with minimal neurotoxicity. []
  • Relevance: These derivatives, while structurally distinct from 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, highlight the relevance of the 1,3,4-oxadiazole motif in medicinal chemistry, particularly in developing drugs for neurological disorders. The presence of a piperazine ring in these derivatives suggests its potential as a pharmacophore in anticonvulsant drug discovery. []

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds was synthesized and screened for antibacterial activity. The study identified several potent compounds with low cytotoxicity, indicating a favorable therapeutic index. []
  • Relevance: These compounds share the 5-substituted-1,3,4-oxadiazol-2-yl core with 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine. The presence of a sulfur linker connecting the oxadiazole ring to an acetamide moiety, as opposed to the sulfonylmethyl linker in the target compound, suggests that modifications to the linker can significantly impact biological activity. []

1-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles

  • Compound Description: These compounds were synthesized from a common pyrrole precursor, exploring different heterocyclic substitutions at the 2-position. The synthesis involved a series of reactions, including diazotization, hydrazide formation, and cyclization reactions with various reagents. []
  • Relevance: While structurally distinct from 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, these compounds highlight the broader context of using 1,3,4-oxadiazole as a building block for diverse heterocyclic systems. The study emphasizes the versatility of this heterocycle in synthetic chemistry and its potential for creating a range of biologically relevant molecules. []
  • Compound Description: These compounds, incorporating a dodecyl chain linked directly or through a heteroatom to the oxadiazole ring, were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The study identified several potent inhibitors with potential implications for treating dementias and myasthenia gravis. []
  • Relevance: While not directly analogous to 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, this series emphasizes the significance of the 5-aryl-1,3,4-oxadiazol-2-amine scaffold in medicinal chemistry. The introduction of a long alkyl chain in these compounds highlights the importance of lipophilicity in designing effective cholinesterase inhibitors. []

2-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl acetate

  • Compound Description: This compound, a potential bioactive agent, was characterized by its crystal structure, revealing the planar arrangement of its aromatic rings and the orientation of the ester group. []
  • Relevance: While structurally distinct from the target compound, this example demonstrates the utilization of the 1,3,4-oxadiazole moiety in designing potentially bioactive molecules. The crystallographic analysis provides insights into the spatial arrangement of this compound's functional groups, which can be valuable for understanding its potential interactions with biological targets. []

2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl) phenyl) quinazolin‐4(3H)‐ones

  • Compound Description: These compounds were designed as potential NMDA receptor inhibitors, highlighting the application of oxadiazole derivatives in targeting specific receptor systems. []
  • Relevance: Although structurally diverse from 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, these compounds emphasize the broad utility of 1,3,4-oxadiazole in medicinal chemistry. The incorporation of a quinazolinone moiety, a privileged scaffold in drug discovery, suggests a strategy for developing targeted therapeutic agents. []

5-substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones

  • Compound Description: This study describes an efficient method for synthesizing these oxadiazolones using an iodine-mediated oxidative cyclization and rearrangement. This approach offers a practical route to access a diverse range of oxadiazolone derivatives. []
  • Relevance: Though structurally different from the target compound, this study underscores the importance of efficient synthetic methodologies in accessing diverse libraries of 1,3,4-oxadiazole derivatives. These methodologies are crucial for exploring the chemical space and identifying novel compounds with desirable biological activities. []

2-methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide

  • Compound Description: This study focuses on a new, thermodynamically stable crystalline form of this compound, highlighting its advantageous properties for formulation stability, particularly in suspensions. []
  • Relevance: This compound demonstrates the importance of polymorphism in drug development. While structurally different from 5-[(phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine, it highlights that even subtle changes in crystal packing can significantly impact the physicochemical properties and, consequently, the efficacy and manufacturability of a drug substance. []

2‐and 6‐chloro‐3‐(5‐methyl‐1,3,4‐oxadiazol‐2‐yl)pyridines

  • Compound Description: This study describes the synthesis of these compounds as potential antihypertensive agents. The incorporation of a 3-t-butylamino-2-hydroxypropoxy side chain aimed to improve the pharmacological profile. []
  • Relevance: While structurally distinct from the target compound, this study emphasizes the potential of incorporating 1,3,4-oxadiazole into pyridine-based frameworks to explore antihypertensive activity. The study highlights the significance of side chain modifications in optimizing the biological activity and physicochemical properties of drug candidates. []
  • Compound Description: This study focuses on designing and synthesizing new amine derivatives of 5-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine as potential anticancer agents. The synthesized compounds exhibited promising cytotoxicity against different cancer cell lines. []
  • Relevance: These derivatives highlight the significance of introducing an amine functionality at a specific position on the oxadiazole ring, similar to the target compound. The study showcases the impact of incorporating a fluorine atom on the phenyl ring and modifying the amine substituent on the anticancer activity, providing valuable insights into the structure-activity relationship. []

N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System

  • Compound Description: This study focuses on synthesizing a novel hybrid ring system incorporating a thiazole and oxadiazole ring as potential antibacterial agents. The synthesized compounds showed significant antibacterial activity, supported by QSAR and molecular docking studies. []
  • Relevance: This compound highlights the potential of combining a 1,3,4-oxadiazole ring with other heterocycles, such as thiazole in this case, to create novel structures with enhanced biological activity. This approach aligns with the concept of developing hybrid molecules by merging different pharmacophores to target multiple biological pathways or enhance potency. []

Properties

CAS Number

106307-45-3

Product Name

5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine

IUPAC Name

5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-amine

Molecular Formula

C9H9N3O3S

Molecular Weight

239.25 g/mol

InChI

InChI=1S/C9H9N3O3S/c10-9-12-11-8(15-9)6-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)

InChI Key

AASVJLPOWFIKCY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=NN=C(O2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.